5-Fluoroquinazoline

説明

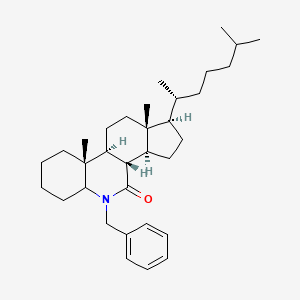

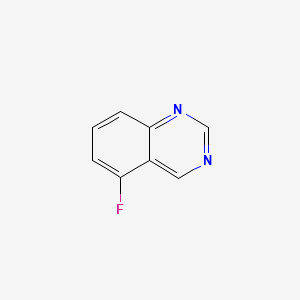

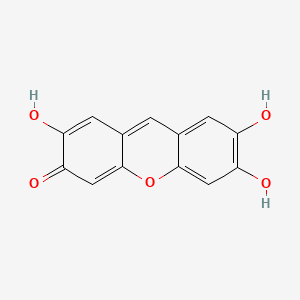

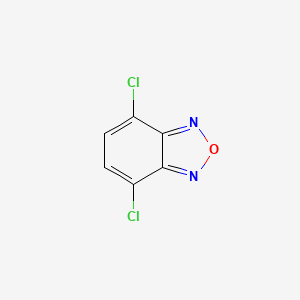

5-Fluoroquinazoline is a compound with the molecular formula C8H5FN2 . It has a molecular weight of 148.14 g/mol . It is also known by other synonyms such as Quinazoline, 5-fluoro-, and its CAS number is 16499-43-7 .

Synthesis Analysis

The synthesis of 2-amino-5-fluorobenzamide was accomplished by refluxing of thionylchloride and 2-amino-5-fluorobenzoic acid in benzene, then the mixture was exposed to dry ammonia gas. 6-fluroquinazolin-4(3H)-one was prepared by reaction of the amide compound with trimethoxymethane in dimethylformamide (DMF) .Molecular Structure Analysis

The InChI code for 5-Fluoroquinazoline is1S/C8H5FN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H . The Canonical SMILES structure is C1=CC2=NC=NC=C2C(=C1)F . Chemical Reactions Analysis

Quinazoline derivatives have been synthesized and biologically evaluated as antibacterial, antituberculosis, antiproliferative, antiviral, and antifungal agents . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis

5-Fluoroquinazoline has a molecular weight of 148.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass is 148.04367633 g/mol . The Topological Polar Surface Area is 25.8 Ų .科学的研究の応用

1. Anticonvulsant Studies

- Application Summary: Fluorinated quinazolines, including 5-Fluoroquinazoline, have been synthesized and evaluated for their anticonvulsant activity and neurotoxicity .

- Methods of Application: The structures of the newly synthesized compounds were confirmed by their infrared (IR), mass spectrometry (MS) spectra, 1H nuclear magnetic resonance (NMR), 13C-NMR, and elemental analysis (CHN). The anticonvulsant activity was evaluated by a subcutaneous pentylenetetrazole (scPTZ) test and maximal electroshock (MES)-induced seizure test, while neurotoxicity was evaluated by a rotorod test .

- Results or Outcomes: The data showed considerable anticonvulsant activity for all newly-synthesized compounds. Compounds 5b, 5c, and 5d showed the highest binding affinities toward the GABA-A receptor, along with the highest anticonvulsant activities in experimental mice. These compounds also showed low neurotoxicity and low toxicity in the median lethal dose test compared to the reference drugs .

2. Synthesis of 5-Fluoroquinazolin-4(1H)-ones

- Application Summary: 5-Fluoroquinazolin-4-ones have been synthesized through two convenient routes involving the cyclocondensation of 6-fluoroanthranilamide with acid chlorides (anhydrides) or with aromatic (heterocyclic) aldehydes .

- Methods of Application: The synthesis of 5-Fluoroquinazolin-4-ones involved cyclocondensation of 6-fluoroanthranilamide with acid chlorides (anhydrides) or with aromatic (heterocyclic) aldehydes .

- Results or Outcomes: A method for the synthesis of 7-fluoroquinazolin-4-one from 2,4-difluorobenzoic acid was proposed .

3. Clinical Practice

- Application Summary: 5- and 7-Fluoroquinazolones, which include 5-Fluoroquinazoline, have shown promise in clinical practice. They have been found to be effective for obesity and diabetes treatment and are also neuroprotectors and inhibitors of 2-amino-3-(3-hydroxy-5-methylisoxazol-4- yl)propionic acid (AMPA) receptor .

- Methods of Application: The specific methods of application in clinical practice are not detailed in the source .

- Results or Outcomes: The compounds have shown promising results in the treatment of obesity and diabetes, and as neuroprotectors and AMPA receptor inhibitors .

4. Aurora A Kinase Inhibition

- Application Summary: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid has been identified as a novel and selective Aurora A kinase inhibitory lead with apoptosis properties .

- Methods of Application: The compound was designed, synthesized, and evaluated in vitro and in silico .

- Results or Outcomes: The compound showed promising results as an Aurora A kinase inhibitor, which could potentially be used in cancer treatment .

5. Synthesis of Fluorinated Quinazolines

- Application Summary: Fluorinated quinazolines, including 5-Fluoroquinazoline, have been synthesized for evaluation of their anticonvulsant activity and neurotoxicity .

- Methods of Application: The structures of the newly synthesized compounds were confirmed by their infrared (IR), mass spectrometry (MS) spectra, 1H nuclear magnetic resonance (NMR), 13C-NMR, and elemental analysis (CHN). The anticonvulsant activity was evaluated by a subcutaneous pentylenetetrazole (scPTZ) test and maximal electroshock (MES)-induced seizure test, while neurotoxicity was evaluated by a rotorod test .

- Results or Outcomes: The data showed considerable anticonvulsant activity for all newly-synthesized compounds. Compounds 5b, 5c, and 5d showed the highest binding affinities toward the GABA-A receptor, along with the highest anticonvulsant activities in experimental mice. These compounds also showed low neurotoxicity and low toxicity in the median lethal dose test compared to the reference drugs .

6. Inhibitors of AMPA Receptor

- Application Summary: 5- and 7-Fluoroquinazolones, which include 5-Fluoroquinazoline, have been found to be effective inhibitors of 2-amino-3-(3-hydroxy-5-methylisoxazol-4- yl)propionic acid (AMPA) receptor .

- Methods of Application: The specific methods of application in clinical practice are not detailed in the source .

- Results or Outcomes: The compounds have shown promising results as AMPA receptor inhibitors .

Safety And Hazards

将来の方向性

Fluoroquinolones represent an interesting synthetic class of antimicrobial agents with broad spectrum and potent activity . They have potential applications in the treatment of various diseases, including cancer . Future research may focus on identifying new genes involved in drug resistance, which could lead to the development of new therapeutic strategies .

特性

IUPAC Name |

5-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBKAFBSMFSKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663981 | |

| Record name | 5-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroquinazoline | |

CAS RN |

16499-43-7 | |

| Record name | 5-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-(4-Chlorophenyl)diazenyl]-3-methyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579680.png)

![3-Ethyl-5-[7-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B579687.png)